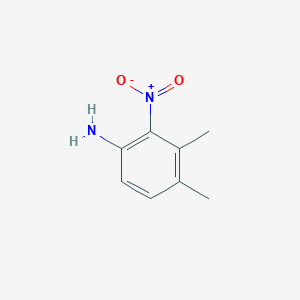

3,4-Dimethyl-2-nitroaniline

Description

Significance of Aryl Amine Derivatives in Contemporary Chemical Research

Aryl amine derivatives, which include substituted anilines, are fundamental building blocks in organic synthesis. wjpmr.comwisdomlib.org Their importance stems from their versatile reactivity and their presence in a vast array of biologically active molecules, pharmaceuticals, agrochemicals, and functional materials. shreeganeshchemical.comrsc.org The amino group can act as a nucleophile, a directing group in electrophilic aromatic substitution, and can be readily transformed into a variety of other functional groups. This reactivity makes aryl amines crucial intermediates in the construction of complex molecular architectures. wjpmr.comscispace.com They are integral to the synthesis of numerous pharmaceuticals, including analgesics, antidepressants, and antihistamines, as well as herbicides and pesticides. shreeganeshchemical.comnih.gov Furthermore, aryl amine derivatives are key components in the manufacturing of polymers like polyamides and polyurethanes, which have widespread applications. shreeganeshchemical.com

Contextualizing 3,4-Dimethyl-2-nitroaniline within Aromatic Nitro-Compounds

Aromatic nitro compounds are defined by the presence of a nitro group attached to an aromatic ring. numberanalytics.com The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic system, making these compounds valuable in organic synthesis. numberanalytics.comnumberanalytics.com They are extensively used as precursors for the synthesis of dyes, pharmaceuticals, and other industrially important chemicals. numberanalytics.comresearchgate.net

This compound, a member of this family, possesses a unique substitution pattern with two methyl groups and a nitro group on the aniline (B41778) framework. This specific arrangement of functional groups imparts distinct physical and chemical properties to the molecule, influencing its reactivity and potential applications as an intermediate in the synthesis of more complex structures. The presence of both electron-donating methyl groups and the electron-withdrawing nitro group on the same aromatic ring creates a nuanced electronic environment that can be exploited in various chemical transformations.

Structure

3D Structure

Properties

CAS No. |

64823-23-0 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3,4-dimethyl-2-nitroaniline |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-7(9)8(6(5)2)10(11)12/h3-4H,9H2,1-2H3 |

InChI Key |

OXAUFLJQLMOTSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dimethyl 2 Nitroaniline and Analogues

Direct Nitration Strategies for Dimethylanilines

The direct introduction of a nitro group onto the aromatic ring of dimethylaniline derivatives is a common synthetic approach. However, the position of nitration is highly dependent on the reaction conditions and the directing effects of the substituents.

Regioselectivity in Electrophilic Aromatic Nitration

The nitration of N,N-dimethylaniline in the presence of strong acids like sulfuric acid and nitric acid predominantly yields the meta-substituted product. stackexchange.com This is because under these strongly acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, forming an anilinium ion. stackexchange.comyoutube.com This protonated amino group acts as a deactivating, meta-directing group due to its electron-withdrawing inductive effect. stackexchange.com This effect discourages electrophilic attack at the ortho and para positions, which are rendered electron-deficient. stackexchange.com

In contrast, activators and substituents with lone pairs adjacent to the aromatic ring are typically ortho-, para-directors. libretexts.org For instance, the nitration of 4-methylacetanilide results in the ortho-substituted product in high yield (97%), guided by the strong activating and ortho,para-directing resonance effect (+R effect) of the acetamido group. ulisboa.pt The methyl group's inductive effect (+I) also plays a role in directing the incoming electrophile. ulisboa.pt

The interplay between activating and deactivating groups, as well as steric hindrance, ultimately determines the final isomer distribution. stackexchange.comulisboa.pt Computational studies have been employed to predict regioselectivity by analyzing the transition states of the reaction, though accurately reproducing experimental isomer distributions can be challenging. nih.gov

Optimization of Reaction Conditions for Ortho-Nitration

Achieving selective ortho-nitration in dimethylanilines requires careful control of reaction parameters to favor this specific isomer. The nitration of N-(1-ethylpropyl)-3,4-dimethylaniline can lead to the formation of 2,6-dinitro-N-(1-ethylpropyl)-3,4-dimethylaniline. prepchem.com

The temperature of the reaction is a critical factor. Low temperatures are generally favored to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts. sciencemadness.org For the mono-nitration of dimethylaniline, maintaining the temperature below 5°C is crucial to limit poly-nitration. sciencemadness.org One method to achieve this is the direct addition of dry ice to the reaction mixture. sciencemadness.org

The choice of nitrating agent and solvent system also significantly influences the outcome. A mixture of nitric acid and acetic anhydride (B1165640) has been used for the nitration of dimethylaniline, which can lead to the formation of 2,4-dinitrodimethylaniline. pw.edu.pl The use of an inert solvent like chloroform (B151607) can help moderate the reaction's vigor. pw.edu.pl The reaction often requires an initial cooling period followed by gentle warming to complete the reaction. pw.edu.pl

Reductive and Oxidative Transformation Routes

Alternative synthetic pathways to substituted nitroanilines involve the reduction of nitro groups and other functional group transformations.

Catalytic Hydrogenation and Nitro-Group Reduction

Catalytic hydrogenation is a widely used method for the reduction of nitro compounds to their corresponding amines. beilstein-journals.orgchemistrytalk.org This process typically employs a metal catalyst such as palladium, platinum, or nickel. chemistrytalk.orgkhanacademy.org For instance, 3,4-dimethyl-1-nitrobenzene can be hydrogenated to 3,4-dimethylaniline (B50824) using a Raney nickel catalyst. prepchem.com The reduction of dinitroaromatic compounds can also be achieved through catalytic hydrogenation. google.com

The reduction of nitro compounds can also be performed using other reagents. For example, m-dinitrobenzene can be partially reduced to 3-nitroaniline (B104315) using sodium sulfide. prepchem.com Another method involves the use of trichlorosilane (B8805176), which offers a metal-free alternative for the reduction of both aromatic and aliphatic nitro derivatives. beilstein-journals.org The reduction of nitrobenzene (B124822) to aniline (B41778) can also be achieved electrocatalytically using non-noble metals supported on nitrogen-doped carbons. rug.nl

Table 1: Catalysts and Conditions for Nitro-Group Reduction

| Starting Material | Product | Catalyst/Reagent | Conditions | Reference |

| 3,4-dimethyl-1-nitrobenzene | 3,4-dimethylaniline | Raney nickel, H₂ | 55°C, 5 bar | prepchem.com |

| m-Dinitrobenzene | 3-Nitroaniline | Sodium sulfide | 85°C in water | prepchem.com |

| Aromatic/Aliphatic Nitro Compounds | Primary Amines | Trichlorosilane | Continuous-flow | beilstein-journals.org |

| Nitrobenzene | Aniline | Cu on N-doped carbon | Electrocatalytic | rug.nl |

| 2-butyne | cis-2-butene | Lindlar's catalyst, H₂ | - | libretexts.orglibretexts.org |

Selective Dechlorination and Nitro-Reduction Processes

In some synthetic strategies, the removal of a chlorine atom is coupled with the reduction of a nitro group. A method for synthesizing 3,4-dimethylaniline involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene. google.com This process, carried out under alkaline two-phase conditions with a water-soluble palladium complex catalyst, simultaneously achieves dechlorination and nitro-reduction. google.com The catalyst can be recovered from the aqueous phase and reused. google.com

The degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 involves an initial chemoselective reduction of the nitro group to a hydroxylamino group, followed by a reductive dechlorination step. nih.gov This biological pathway highlights the potential for enzymatic and microbial systems in performing selective transformations. nih.gov

Multi-Component and Advanced Cycloaddition Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient route to complex molecules like substituted anilines. rsc.orgrsc.orgnih.govorganic-chemistry.org These reactions are advantageous in terms of step economy and waste reduction. nih.gov

Several named MCRs are used for synthesizing amine-containing compounds, including the Strecker, Mannich, and Ugi reactions. nih.gov A metal- and additive-free method for synthesizing meta-substituted anilines involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org Another approach utilizes a three-component cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org

Advanced cycloaddition reactions, such as the [2+2] cycloaddition of ketenes with imines, can be used to synthesize β-lactams, which are important structural motifs in many biologically active compounds. organic-chemistry.org

Benzannulation and Ring-Formation Strategies

Benzannulation, the formation of a benzene (B151609) ring from acyclic or simpler cyclic precursors, offers a powerful alternative to direct functionalization of an existing aromatic ring. These methods are particularly useful for accessing highly substituted anilines where traditional electrophilic substitution reactions may fail to provide the desired regioselectivity.

One notable strategy involves the [4+2] cycloaddition, a cornerstone of ring-forming reactions. While specific examples leading directly to 3,4-Dimethyl-2-nitroaniline are not prevalent in readily available literature, the principles of benzannulation can be applied. For instance, a plausible retrosynthetic analysis would involve the reaction of a suitably substituted 1,3-diene with a dienophile containing a nitro group. The challenge lies in the design and synthesis of the correct precursors to yield the desired substitution pattern on the resulting aniline.

A distinct approach to benzannulation for creating substituted anilines involves a catalyst- and additive-free reaction between (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov This method proceeds through a sequential imine condensation–isoaromatization pathway, yielding various synthetically useful aniline derivatives. nih.gov Although not directly applied to this compound, this strategy highlights the potential of constructing the aniline ring with predetermined substituents, thereby avoiding the regioselectivity issues of direct nitration.

Furthermore, regiocontrolled ipso-type [4+2] benzannulation has been developed for the synthesis of multisubstituted α-arylnaphthalenes. nih.gov This demonstrates the sophisticated control that can be achieved in ring-forming reactions, suggesting that with appropriate starting materials, a similar strategy could potentially be adapted for the synthesis of specific aniline derivatives.

Gold-Catalyzed Domino Reactions for Substituted Anilines

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. Gold(I)-catalyzed domino reactions, in particular, have been successfully employed for the synthesis of a variety of substituted anilines. rsc.orgresearchgate.net These reactions often involve the activation of alkynes, leading to a cascade of bond-forming events.

A novel three-component reaction utilizing a cationic gold catalyst, an aminoacetoaldehyde acetal (B89532), and two different alkynes has been developed for the modular synthesis of substituted anilines. rsc.org This process involves the initial gold-catalyzed synthesis of a pyrrole, which then undergoes a Diels-Alder reaction with a second alkyne, ultimately leading to the aniline product. rsc.org The versatility of this method allows for the synthesis of a wide array of aniline derivatives by simply varying the starting components. rsc.org

Another significant application of gold catalysis is the chemoselective hydrogenation of nitro compounds to the corresponding anilines. nih.gov Supported gold nanoparticles, for instance on titanium dioxide (Au/TiO₂), have shown high efficiency and selectivity for the reduction of a nitro group, even in the presence of other reducible functional groups like double bonds or carbonyls. nih.gov This method is typically carried out in a batch reactor under hydrogen pressure. nih.gov While this is a reduction method, it is crucial for synthesizing anilines from nitroaromatic precursors, which could be synthesized through other means.

The following table summarizes the key aspects of gold-catalyzed reactions for aniline synthesis:

| Catalyst System | Reaction Type | Key Features | Reference |

| Cationic Gold(I) | Three-component domino reaction | Modular synthesis from aminoacetaldehyde acetal and two alkynes. | rsc.org |

| Supported Gold Nanoparticles (e.g., Au/TiO₂) | Chemoselective hydrogenation | High selectivity for nitro group reduction in the presence of other functional groups. | nih.gov |

Flow Chemistry Approaches to Nitroaniline Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as nitration.

The synthesis of nitroaromatics can be efficiently and safely conducted in microreactors. The high surface-area-to-volume ratio of these reactors allows for excellent heat dissipation, preventing temperature spikes that can lead to side reactions or unsafe conditions.

A metal-free reduction of both aliphatic and aromatic nitro derivatives to primary amines has been demonstrated using a continuous-flow system. beilstein-journals.org This method utilizes trichlorosilane in the presence of a Hünig's base, with the reaction proceeding at room temperature. beilstein-journals.org The setup involves pumping the reagent solutions through a PTFE reactor, followed by an in-line extraction to isolate the amine product. beilstein-journals.org

The reduction of nitroarenes to anilines has also been achieved using aqueous flow catalysis under ambient conditions. researchgate.net A catalyst of palladium on glass wool has shown high efficiency for the reduction of nitrobenzene to aniline at room temperature and pressure, using sodium borohydride (B1222165) or dihydrogen as the reducing agent. researchgate.net This system has been shown to be robust and scalable. researchgate.net

The table below outlines key features of flow chemistry approaches for nitroaniline synthesis and reduction:

| Methodology | Reagents/Catalyst | Key Advantages | Reference |

| Metal-free reduction | Trichlorosilane, Hünig's base | Metal-free, room temperature reaction. | beilstein-journals.org |

| Aqueous flow catalysis | Palladium on glass wool, NaBH₄ or H₂ | Ambient conditions, robust, and scalable. | researchgate.net |

Reaction Pathways and Derivatization Chemistry of 3,4 Dimethyl 2 Nitroaniline

Reactivity of Amine and Nitro Functional Groups

The chemical behavior of 3,4-Dimethyl-2-nitroaniline is largely dictated by its amine (-NH₂) and nitro (-NO₂) functional groups. The amine group, being a derivative of ammonia, imparts basic properties to the molecule. It can be protonated in the presence of acids and can undergo reactions typical of primary aromatic amines, such as acylation and alkylation. msu.edueopcw.com

The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and the reactivity of the other substituents. cymitquimica.com A key reaction of the nitro group is its reduction to an amino group. This transformation is a critical step in many synthetic pathways, converting the nitroaniline into a diamine. This reduction can be achieved using various reducing agents, such as metal catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metals like iron or zinc in an acidic medium. smolecule.comsmolecule.comyoutube.com The chemoselective reduction of the nitro group in the presence of other reducible functionalities is a notable aspect of its chemistry. pcbiochemres.com

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, with the existing substituents directing the position of incoming groups.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. semanticscholar.org This allows for the displacement of a suitable leaving group on the ring by a nucleophile. While this compound itself does not have a typical leaving group, its derivatives can undergo SNAr reactions.

Formation of Heterocyclic Compounds

A significant application of this compound in organic synthesis is as a precursor for the formation of various heterocyclic compounds. These structures are integral to many pharmaceuticals and biologically active molecules. nih.govencyclopedia.pubuomus.edu.iquou.ac.in

Quinoxaline (B1680401) Synthesis via Transfer Hydrogenative Condensation

Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, can be synthesized from 2-nitroanilines through a one-pot transfer hydrogenative condensation with vicinal diols. nih.govrsc.orgrsc.org In this process, an iron catalyst facilitates both the reduction of the nitro group to an amine and the oxidation of the vicinal diol to a dicarbonyl compound in situ. nih.govarabjchem.org The resulting 1,2-diamine (from the reduction of 2-nitroaniline) then condenses with the in situ generated dicarbonyl compound to form the quinoxaline ring. sapub.org For instance, the reaction of 4,5-dimethyl-2-nitroaniline (B181755) with various vicinal diols in the presence of an iron complex yields the corresponding quinoxaline derivatives in good yields. nih.govrsc.orgresearchgate.net This method is advantageous as it avoids the need for external oxidants or reductants and produces water as the only byproduct. nih.govrsc.org

Table 1: Examples of Quinoxaline Synthesis from 4,5-Dimethyl-2-nitroaniline

| Vicinal Diol | Catalyst System | Product | Yield | Reference |

| Butane-2,3-diol | Fe catalyst, Me₃NO | 2,3,6,7-Tetramethylquinoxaline | 79% | rsc.org |

| Glycerol | Fe catalyst, Me₃NO | 2-(1H-benzo[d]imidazol-2-yl)-6,7-dimethylquinoxaline | 47% | rsc.orgrsc.org |

Benzimidazole (B57391) and Other Nitrogen-Containing Heterocycle Formations

Benzimidazoles, another important class of heterocyclic compounds, can also be synthesized from 2-nitroanilines. encyclopedia.pub A common strategy involves the one-pot reductive cyclocondensation of a 2-nitroaniline (B44862) with an aldehyde. pcbiochemres.compcbiochemres.com This reaction typically uses a reducing agent to convert the nitro group to an amine, followed by condensation with the aldehyde and subsequent cyclization and aromatization to form the benzimidazole ring. nih.govnbu.ac.in For example, using zinc dust and sodium bisulfite in water provides an efficient and environmentally friendly method for this transformation. pcbiochemres.compcbiochemres.com

The diamine intermediate derived from the reduction of this compound can also be used to synthesize other nitrogen-containing heterocycles. For example, reaction with alloxane monohydrate can lead to the formation of N-carbamoyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide. mdpi.com

Development of Advanced Organic Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of more complex organic molecules. lookchem.comscbt.com The ability to selectively manipulate the amine and nitro functional groups, coupled with reactions on the aromatic ring, provides a pathway to a diverse range of substituted aromatic compounds. For instance, the reduction of the nitro group followed by diazotization of the resulting diamine can lead to the formation of various substituted benzotriazoles.

Furthermore, the reactivity of the functional groups allows for the introduction of other functionalities, which can then be used for further synthetic transformations. For example, the amine group can be acylated to form amides, which can alter the directing effects in subsequent electrophilic aromatic substitution reactions. smolecule.com These tailored intermediates are crucial in the development of new materials, agrochemicals, and pharmaceuticals.

Spectroscopic Characterization and Advanced Analytical Methods

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Laser Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 3,4-Dimethyl-2-nitroaniline. These methods probe the discrete vibrational energy levels of the molecule, which are dictated by its specific arrangement of atoms and bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique pattern of absorption bands corresponding to the specific functional groups and structural features present. For this compound, the FT-IR spectrum is characterized by vibrations of the amino (NH₂), nitro (NO₂), methyl (CH₃), and substituted benzene (B151609) ring moieties.

N-H Vibrations : The amino group typically exhibits two distinct stretching bands: an asymmetric stretch and a symmetric stretch, usually found in the 3300-3500 cm⁻¹ region. nepjol.info The N-H bending (scissoring) vibration appears in the 1590-1650 cm⁻¹ range.

NO₂ Vibrations : The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, which are typically observed between 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov The presence of the electron-donating amino and methyl groups on the ring can influence the exact position of these bands.

C-H Vibrations : Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the two methyl groups will be observed in the 2850-3000 cm⁻¹ region. sphinxsai.com

Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. sphinxsai.com

The table below summarizes the expected FT-IR vibrational assignments for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | 3400 - 3500 | Amino (NH₂) |

| Symmetric N-H Stretch | 3300 - 3400 | Amino (NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl (CH₃) |

| N-H Bending (Scissoring) | 1590 - 1650 | Amino (NH₂) |

| Aromatic C=C Stretch | 1400 - 1600 | Aromatic Ring |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Nitro (NO₂) |

| Symmetric NO₂ Stretch | 1300 - 1370 | Nitro (NO₂) |

This table is generated based on characteristic frequencies for substituted anilines and nitroaromatics. scholarsresearchlibrary.comnepjol.infosphinxsai.com

Laser Raman Spectroscopy Studies

Laser Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. This often results in non-polar bonds, such as C-C bonds in the aromatic ring, producing strong Raman signals.

For this compound, the Raman spectrum would provide key structural information. Studies on related molecules like N,N-dimethyl-p-nitroaniline and other substituted anilines show that the NO₂ stretching modes and skeletal vibrations of the benzene ring are prominent. sphinxsai.comaip.orgnih.gov The symmetric stretching vibration of the nitro group, in particular, often gives a very strong and characteristic Raman band. The relative intensities of Raman bands can be sensitive to the solvent environment and the excitation wavelength used. aip.org

The expected prominent Raman shifts for this compound are outlined below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl (CH₃) |

| Aromatic Ring Breathing | ~1000 | Aromatic Ring |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Nitro (NO₂) |

| Symmetric NO₂ Stretch | 1300 - 1370 | Nitro (NO₂) |

| C-N Stretch | 1250 - 1350 | C-NH₂ / C-NO₂ |

This table is generated based on characteristic Raman shifts for substituted anilines and nitroaromatics. sphinxsai.comaip.orgnih.gov

Correlational Analysis of Experimental and Computational Vibrational Spectra

To achieve a definitive assignment of the vibrational modes observed in FT-IR and Raman spectra, researchers often employ a correlational analysis that compares experimental data with theoretical calculations. researchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. scholarsresearchlibrary.comconicet.gov.ar The process involves optimizing the molecular geometry of this compound in silico and then calculating its harmonic vibrational frequencies. researchgate.net

These calculated frequencies are typically higher than the experimental ones due to the neglect of anharmonicity and the use of a finite basis set. dergipark.org.tr Therefore, the computed frequencies are often multiplied by a scaling factor to improve agreement with the experimental data. dergipark.org.tr By comparing the scaled theoretical frequencies with the experimental FT-IR and Raman bands, a detailed and reliable assignment of each vibrational mode can be made. sphinxsai.comasianpubs.org Studies on numerous related molecules, such as 2-chloro-4-nitroaniline (B86195) and 2-methoxy-4-nitroaniline, have demonstrated that DFT calculations (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) can accurately reproduce experimental vibrational spectra. sphinxsai.comscholarsresearchlibrary.com This combined experimental and computational approach allows for an unambiguous understanding of the molecule's vibrational characteristics. researchgate.net

Advanced Spectrophotometric Techniques

Beyond fundamental vibrational spectroscopy, advanced spectrophotometric methods offer enhanced capabilities for quantification and for distinguishing between structurally similar molecules, such as isomers.

UV-Visible Spectrophotometry in Analytical Quantification Research

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. This technique is particularly useful for conjugated systems like this compound, which contains a benzene ring substituted with both an auxochrome (the amino group) and a chromophore (the nitro group). These features give rise to characteristic absorption bands in the UV-Vis spectrum that can be used for quantitative analysis.

The simultaneous determination of nitroaniline isomers in mixtures can be challenging due to severe spectral overlap. nih.govresearchgate.net However, the absorbance at the wavelength of maximum absorption (λₘₐₓ) is directly proportional to the concentration of the compound, following the Beer-Lambert law. This relationship forms the basis for quantitative assays. For related nitroaniline isomers, λₘₐₓ values are typically observed in the 200-500 nm range. nih.gov The specific λₘₐₓ for this compound would be influenced by the electronic effects of the two methyl groups in addition to the amino and nitro groups. Fluorometric sensing has also been explored for the detection of nitroanilines. mdpi.com

Multivariate Spectroscopic Methods for Isomer Differentiation

Distinguishing and simultaneously quantifying isomers like this compound from other dimethyl-nitroaniline isomers is a significant analytical challenge because their individual spectra are often highly similar and overlapping. nih.govnih.gov To overcome this, multivariate calibration methods, which use data from a large portion of the spectrum rather than a single wavelength, are employed. nih.govacs.org

Techniques such as Partial Least Squares (PLS) and Principal Component Regression (PCR) are powerful chemometric tools applied to UV-Vis spectral data. nih.govnih.gov These methods can model the relationship between the full absorption spectra and the concentrations of each isomer in a mixture. researchgate.net Pre-processing techniques like Orthogonal Signal Correction (OSC) can further improve the models by removing information from the spectra that is not related to the concentrations of the target analytes. nih.gov Other approaches include derivative spectrophotometry, which can resolve overlapping peaks by calculating the first or higher-order derivative of the spectrum. tiu.edu.iq These advanced methods have been successfully applied to resolve complex mixtures of nitroaniline isomers, demonstrating their utility for the specific analysis of this compound in the presence of its structural isomers. nih.govnih.gov

Chromatographic and Electrophoretic Separations in Chemical Research

The separation and quantification of this compound and related aromatic amines are critical in various fields, including environmental monitoring and industrial quality control. chromatographyonline.comlabmanager.comthermofisher.com High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), and Capillary Zone Electrophoresis (CZE) are powerful analytical techniques employed for these purposes. chromatographyonline.comthermofisher.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaniline isomers, offering a robust alternative to gas chromatography without the need for derivatization. chromatographyonline.comthermofisher.com The separation of these compounds is typically achieved on a C18 column, with UV detection providing sensitive and selective measurement. chromatographyonline.comnih.gov

Methodologies have been developed for the simultaneous determination of multiple nitroaniline and dinitroaniline isomers in complex matrices like wastewater. nih.gov An isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water is often employed to achieve baseline separation. nih.gov For instance, a mixture of acetonitrile/water (30/70, v/v) at a flow rate of 1.0 mL/min has proven effective. nih.gov The detection wavelength is a critical parameter, with 225 nm being utilized for the simultaneous detection of several isomers. nih.gov The choice of column and mobile phase composition can be optimized to improve separation efficiency. For example, a Zorbax ODS column with a mobile phase of 40/60 acetonitrile/0.2 M sodium acetate (B1210297) buffer at pH 4 has been identified as an optimal system for separating a range of anilines. epa.gov

The retention behavior of nitroanilines is influenced by the mobile phase composition. researchgate.net In a study using a mixed-mode stationary phase, the separation of nitroaniline isomers was achieved with a mobile phase of water/methanol (B129727) (80:20 v/v). researchgate.net Furthermore, dual-electrode electrochemical detection can be employed to enhance selectivity and sensitivity in HPLC analysis of nitroanilines. dtic.mil

Table 1: HPLC Methodologies for Nitroaniline Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Agilent TC-C(18) nih.gov | Acclaim™ 120 C18 chromatographyonline.com | Zorbax ODS epa.gov |

| Mobile Phase | Acetonitrile/Water (30/70, v/v) nih.gov | Acetonitrile/Water (gradient) chromatographyonline.com | Acetonitrile/0.2M Sodium Acetate Buffer, pH 4 (40/60) epa.gov |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified | Not Specified |

| Detection | UV at 225 nm nih.gov | UV chromatographyonline.com | UV at 254, 280, and 340 nm epa.gov |

| Temperature | 30°C nih.gov | Not Specified | Not Specified |

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is often coupled with HPLC or GC for the analysis of nitroaromatic compounds in environmental samples. chromatographyonline.comdtic.milresearchgate.net This technique allows for the pre-concentration of analytes from large sample volumes, thereby increasing the sensitivity of the subsequent analysis. chromatographyonline.comdtic.mil SPE is favored over liquid-liquid extraction due to its efficiency, reduced solvent consumption, and potential for automation. thermofisher.comspecartridge.com

For the analysis of nitroanilines, various SPE sorbents can be employed, including hydrophile-lipophile balance (HLB) cartridges and C18 materials. chromatographyonline.comnih.gov An on-line SPE-HPLC system provides a fully automated and highly reproducible method for the determination of aniline (B41778) and nitroanilines in water samples. chromatographyonline.comlabmanager.com In such a system, a trap column, like the Dionex SolEx™ HRP cartridge, is used to enrich the analytes before they are separated on an analytical column. chromatographyonline.com

The choice of elution solvent is critical for achieving high recovery rates. Acetonitrile is a common elution solvent that is compatible with both HPLC and GC analysis. dtic.milresearchgate.net In some methods, a mixture of methanol and acetic acid is used to elute the retained isomers from the SPE cartridge. nih.gov The recovery of nitroaromatic compounds from spiked samples is often high, with values of 90% or greater being reported. dtic.milresearchgate.net

Table 2: SPE Coupled Systems for Nitroaniline Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| SPE Sorbent | Oasis HLB Cartridge nih.gov | Dionex SolEx™ HRP Cartridge (On-line) chromatographyonline.com | Cartridge or Disk dtic.milresearchgate.net |

| Sample Matrix | Wastewater nih.gov | Tap and Pond Water chromatographyonline.com | Water dtic.milresearchgate.net |

| Elution Solvent | Methanol and Acetic Acid nih.gov | Not Applicable (On-line) | Acetonitrile dtic.milresearchgate.net |

| Coupled Technique | HPLC-UV nih.gov | HPLC-UV chromatographyonline.com | GC-ECD dtic.milresearchgate.net |

| Recovery | 84.6% - 94.0% nih.gov | 98% - 108% (for 10 µg/L spike) chromatographyonline.com | ≥ 90% for nitroaromatics dtic.milresearchgate.net |

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that has been successfully applied to the analysis of aromatic amines, including nitroaniline isomers. nih.govresearchgate.netsciencechina.cn CZE offers rapid analysis times and requires minimal sample volumes. sciencechina.cntechnologynetworks.com The separation in CZE is based on the differential migration of charged analytes in an electric field. technologynetworks.com

The separation of nitroaniline isomers can be achieved under extreme pH conditions. nih.govresearchgate.netsciencechina.cn For instance, a running buffer of 40 mmol/L tartaric acid-sodium tartrate at pH 1.2 has been used to successfully separate o-, m-, and p-nitroaniline. nih.govresearchgate.net In another study, a buffer of 40 mmol/L NaH2PO4 at pH 1.7 was found to be optimal for the separation of seven aromatic amines. nih.gov The migration order of aromatic amines in CZE is related to their pKb values and the number of amino and acidic groups. nih.gov

The use of additives in the running buffer can manipulate the selectivity of the separation. Cucurbit nih.govuril (CB nih.gov), a macrocyclic molecule, has been employed as a buffer additive to facilitate the separation of positional isomers of nitroaniline. nih.gov CZE can be coupled with various detection methods, including amperometric detection, which provides high sensitivity. researchgate.netnih.govresearchgate.net

Table 3: CZE in Aromatic Amine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analyte(s) | Nitroaniline Isomers nih.govresearchgate.net | Aromatic Amines nih.gov | Nitroaniline Isomers nih.gov |

| Running Buffer | 40 mmol/L Tartaric Acid-Sodium Tartrate (pH 1.2) nih.govresearchgate.net | 40 mmol/L NaH2PO4 (pH 1.7) nih.gov | Buffer containing Cucurbit nih.govuril nih.gov |

| Separation Voltage | 17 kV nih.govresearchgate.net | Not Specified | Not Specified |

| Detection | Amperometric Detection nih.govresearchgate.net | Not Specified | Not Specified |

| Key Finding | Successful separation of o-, m-, and p-nitroaniline. nih.govresearchgate.net | Separation of seven aromatic amines. nih.gov | Separation of positional isomers facilitated by CB nih.gov. nih.gov |

Theoretical and Computational Chemistry of 3,4 Dimethyl 2 Nitroaniline

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and energetic landscape of molecules. For aromatic nitro compounds, these calculations help in understanding the interplay of substituent effects on the geometry of the benzene (B151609) ring.

The molecular structure and vibrational frequencies of nitroaniline derivatives have been effectively studied using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. researchgate.net The HF method, being one of the foundational ab initio methods, approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more complex calculations. nih.govwayne.edu However, it neglects electron correlation, which can be a limitation. nih.gov

DFT, on the other hand, has become a dominant method for studying transition metal-containing molecules and organic compounds due to its inclusion of electron correlation at a computationally efficient cost. nih.gov The B3LYP functional, a hybrid functional that combines the Becke three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide reliable predictions of molecular geometries and vibrational frequencies. nih.govresearchgate.net Studies on related aniline (B41778) derivatives have demonstrated that results from B3LYP calculations are often in excellent agreement with experimental data. researchgate.netresearchgate.net For instance, in a computational analysis of 4,5-dimethyl-2-nitroaniline (B181755), both HF and DFT methods were employed to optimize the molecular structure and predict spectral properties. rasayanjournal.co.in

The choice of basis set is crucial in quantum chemical calculations as it dictates the flexibility of the atomic orbitals used to construct the molecular orbitals. For molecules like 3,4-dimethyl-2-nitroaniline, basis sets of at least double-zeta quality, augmented with polarization and diffuse functions, are generally required for accurate results. Common choices include the Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netrasayanjournal.co.in

In the computational study of the isomeric 4,5-dimethyl-2-nitroaniline, geometry optimization was carried out at the HF and DFT levels using the Gaussian 03W program. rasayanjournal.co.in The basis sets 6-31+G(d,p) and 6-311++G(d,p) were utilized for these calculations. rasayanjournal.co.in The optimization process involves finding the minimum energy conformation of the molecule on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms.

The optimized geometry from quantum chemical calculations provides detailed information on bond lengths, bond angles, and dihedral angles. In the case of 4,5-dimethyl-2-nitroaniline, a comprehensive analysis of these parameters was performed using both HF and DFT methods. rasayanjournal.co.in

The presence of electron-donating groups (amino and methyl) and an electron-withdrawing group (nitro) on the benzene ring leads to predictable distortions in the ring's geometry. rasayanjournal.co.in For instance, the C-N bond length of the amino group is often shorter than a typical single bond, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair into the aromatic system. iucr.org Conversely, the C-N bond to the nitro group can be elongated. iucr.org

The bond angles within the benzene ring also deviate from the ideal 120° of a perfect hexagon. The C3-C4-C5 bond angle in 4,5-dimethyl-2-nitroaniline was observed to be 117.6° at the B3LYP/6-31+G(d,p) level, which is a consequence of the substituent effects. rasayanjournal.co.in The interaction between the amino group and the aromatic ring can cause a slight displacement of the nitrogen atom out of the plane of the benzene ring. rasayanjournal.co.in

Below are interactive tables summarizing selected calculated geometrical parameters for 4,5-dimethyl-2-nitroaniline, which can be considered representative for understanding this compound.

Table 1: Selected Bond Lengths (Å) for 4,5-Dimethyl-2-nitroaniline

| Bond | HF/6-31+G(d,p) | HF/6-311++G(d,p) | B3LYP/6-31+G(d,p) |

|---|---|---|---|

| C3-H7 | 1.072 | 1.071 | 1.083 |

| C6-H8 | 1.076 | 1.076 | 1.088 |

| C4-C19 | 1.511 | 1.511 | 1.511 |

Table 2: Selected Bond Angles (°) for 4,5-Dimethyl-2-nitroaniline

| Angle | HF/6-31+G(d,p) | HF/6-311++G(d,p) | B3LYP/6-31+G(d,p) |

|---|

Electronic Structure and Charge Transfer Studies

The electronic properties of this compound are of significant interest, particularly the distribution of electron density and the nature of its molecular orbitals, which are key to understanding its reactivity and potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. thaiscience.info

In nitroaniline derivatives, the HOMO is typically localized on the electron-rich part of the molecule, which includes the amino group and the aromatic ring. The LUMO, conversely, is often centered on the electron-deficient nitro group. This spatial separation of the frontier orbitals is indicative of a charge-transfer character upon electronic excitation. For related nitroaniline compounds, the HOMO-LUMO gap has been calculated using DFT, providing insights into their electronic behavior. thaiscience.info

The presence of strong electron-donating and electron-withdrawing groups in an asymmetric arrangement on the benzene ring gives rise to a significant molecular dipole moment. In molecules like this compound, the amino and methyl groups act as electron donors, while the nitro group is a strong electron acceptor. This leads to a net dipole moment directed from the electron-donating side to the electron-withdrawing side of the molecule.

Computational studies on similar molecules, such as N,N-dimethyl-4-nitroaniline, have shown that both the magnitude and direction of the dipole moment can be accurately predicted by quantum chemical calculations. stackexchange.comechemi.comrsc.org These calculations are also essential in understanding the phenomenon of electrochromism, which is the change in a substance's color in response to an applied electric field. cdnsciencepub.com The study of dipole moments in both the ground and excited states is crucial for elucidating the charge transfer characteristics of these molecules. cdnsciencepub.com For instance, a significant change in the dipole moment upon electronic excitation is a hallmark of an intramolecular charge transfer (ICT) process.

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The electronic structure of this compound is characterized by the interplay of electron-donating and electron-withdrawing substituents on the aniline ring, which gives rise to significant intramolecular charge transfer (ICT). The amino (-NH₂) group and the two methyl (-CH₃) groups are electron-donating groups (EDGs), which increase the electron density of the benzene ring through resonance (+M effect) and inductive (+I effect) effects, respectively. Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group (EWG) due to its pronounced resonance (-M) and inductive (-I) effects.

This specific arrangement of substituents facilitates a push-pull mechanism, where electron density is pushed from the electron-rich phenyl ring, activated by the amino and methyl groups, towards the electron-deficient nitro group. This phenomenon is a hallmark of donor-π-acceptor (D-π-A) systems. mdpi.com In molecules like substituted nitroanilines, the first absorption band in their electronic spectra typically corresponds to a π→π* transition with significant charge transfer character from the donor portion (the dimethyl-substituted amino-benzene ring) to the acceptor portion (the nitro group). chemrxiv.org

Computational analyses, such as Natural Transition Orbitals (NTOs), are often employed to visualize and quantify this charge transfer. chemrxiv.org For this compound, the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the aniline moiety, while the lowest unoccupied molecular orbital (LUMO) would be concentrated on the nitro group. The electronic transition from the HOMO to the LUMO thus represents a substantial redistribution of electron density, confirming the ICT nature of the excited state. The extent of this charge transfer is influenced by factors such as the planarity of the molecule; steric hindrance between the ortho-positioned nitro group and the amino group may cause a slight rotation of the nitro group out of the plane of the benzene ring, which can affect the orbital overlap and the efficiency of the ICT. mdpi.comstackexchange.com

Vibrational Frequency Calculations and Thermodynamical Parameter Determination

Vibrational frequency analysis is a powerful tool for understanding the structural and bonding characteristics of a molecule. Theoretical frequency calculations are typically performed using methods like Hartree-Fock (HF) or Density Functional Theory (DFT), but the resulting harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov To improve the agreement with experimental data, these computed frequencies are uniformly scaled by empirical factors. nih.govresearchgate.net

Below is a table of selected, scaled vibrational frequencies and their assignments for the isomer 4,5-Dimethyl-2-nitroaniline, calculated at the B3LYP/6-31+G(d,p) level, which serves as a reliable model for this compound. rasayanjournal.co.inresearchgate.net

| Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 3502 | NH₂ asymm. stretch | Asymmetric stretching of the N-H bonds in the amino group. |

| 3401 | NH₂ symm. stretch | Symmetric stretching of the N-H bonds in the amino group. |

| 1625 | NH₂ scissoring | Bending motion of the amino group. |

| 1575 | NO₂ asymm. stretch | Asymmetric stretching of the N-O bonds in the nitro group. |

| 1335 | NO₂ symm. stretch | Symmetric stretching of the N-O bonds in the nitro group. |

| 1280 | C-N stretch | Stretching of the Carbon-Nitrogen bond of the amino group. |

| 830 | C-N stretch | Stretching of the Carbon-Nitrogen bond of the nitro group. |

Data is for the isomer 4,5-Dimethyl-2-nitroaniline and serves as a theoretical model. rasayanjournal.co.inresearchgate.net

Thermodynamical parameters such as entropy (S), enthalpy (H), and heat capacity (C) can be determined from the results of vibrational frequency calculations using the principles of statistical mechanics. These parameters are crucial for understanding the stability and reactivity of molecules.

Computational studies on the isomer 4,5-Dimethyl-2-nitroaniline have been used to determine its thermodynamic properties at a standard temperature (298.15 K) and pressure (1 atm). rasayanjournal.co.inresearchgate.net These values provide a strong theoretical estimate for the corresponding parameters of this compound. The calculations are typically performed using different levels of theory, such as Hartree-Fock (HF) and DFT (B3LYP), with various basis sets. rasayanjournal.co.inresearchgate.net

The table below summarizes the theoretically calculated thermodynamical parameters for the model isomer 4,5-Dimethyl-2-nitroaniline. rasayanjournal.co.inresearchgate.net

| Parameter | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) | Unit |

| Total Entropy (S) | 370.5 | 375.2 | J mol⁻¹ K⁻¹ |

| Enthalpy (H) | 65.8 | 68.1 | kJ mol⁻¹ |

| Heat Capacity (Cv) | 145.3 | 152.9 | J mol⁻¹ K⁻¹ |

Data is for the isomer 4,5-Dimethyl-2-nitroaniline and serves as a theoretical model. rasayanjournal.co.inresearchgate.net

Intermolecular Interactions and Supramolecular Assembly Prediction

The solid-state packing and supramolecular architecture of nitroaniline derivatives are heavily influenced by intermolecular hydrogen bonds. In this compound, the primary sites for hydrogen bonding are the amino group (-NH₂), which acts as a hydrogen bond donor, and the oxygen atoms of the nitro group (-NO₂), which act as hydrogen bond acceptors.

The introduction of methyl groups into the nitroaniline framework can significantly alter the patterns of supramolecular aggregation compared to unsubstituted analogues. researchgate.net In many substituted 2-nitroanilines, bifurcated N—H⋯(O,O) hydrogen bonds from one amino proton to both oxygen atoms of the nitro group of an adjacent molecule are a common structural motif. iucr.org This interaction, along with direct N—H⋯O hydrogen bonds, links molecules into chains, tapes, or more complex three-dimensional frameworks. researchgate.netiucr.org

Crystal structure analysis of various methylated nitroanilines reveals that simple structural changes can lead to diverse supramolecular structures, ranging from one-dimensional chains to complex three-dimensional networks. researchgate.netresearchgate.net For instance, in 2-methyl-4-nitroaniline, N–H···O hydrogen bonds link the molecules into a three-dimensional framework. researchgate.net The C–NH₂ bond length in this isomer is marginally longer than the analogous bond in this compound, suggesting subtle electronic differences between the isomers. researchgate.net It is highly probable that the crystal structure of this compound is also dominated by N—H⋯O hydrogen bonds, forming a robust network that dictates the packing of the molecules in the solid state.

However, the presence of bulky substituents can sterically hinder the close, parallel arrangement required for effective π-stacking. The introduction of C-methyl groups into the nitroaniline structure can disrupt or even prevent these interactions. researchgate.net In the case of 2-methyl-4-nitroaniline, the hydrogen-bonded structure is three-dimensional, and there are no π-stacking interactions observed. researchgate.net Given the presence of two methyl groups on the benzene ring in this compound, it is plausible that steric hindrance from these groups would similarly limit the potential for significant π-π stacking in its solid-state assembly. The molecular packing would likely be dominated by the more directional and stronger hydrogen bonding network.

Crystal Packing and Polymorphism Studies

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These interactions are crucial in determining the physical properties of a crystalline solid. For substituted nitroanilines, the crystal packing is typically governed by a combination of hydrogen bonding, π-π stacking interactions, and weaker van der Waals forces. While specific experimental crystallographic data for this compound is not extensively detailed in the literature, analysis of closely related C-methylated nitroanilines provides significant insight into its likely structural characteristics.

Detailed Research Findings

Studies on various C-methylated nitroanilines reveal that hydrogen bonding is a predominant factor in their molecular assembly. The amino (-NH₂) group acts as a hydrogen-bond donor, while the nitro (-NO₂) group serves as an acceptor. This often results in the formation of 'dimers' or chain structures through N-H···O interactions. For instance, in some polymorphs of related nitroanilines, molecules are oriented to form dimers through weak hydrogen bridging between the NH₂ group of one molecule and the NO₂ group of another. soton.ac.uk

The planarity of the molecule is also a key factor. The nitro group can be twisted out of the plane of the benzene ring due to intermolecular interactions within the crystal. mdpi.com This distortion from planarity can, in turn, influence the aromaticity of the ring and the electronic properties of the nitro group. mdpi.com

While crystallographic data for the title compound is not available, the data for the related isomer, 4,5-Dimethyl-2-nitroaniline, offers a representative example of the crystal structure for this class of compounds. nih.gov

Interactive Data Table: Crystallographic Data for 4,5-Dimethyl-2-nitroaniline nih.gov

| Parameter | Value |

| Formula | C₈H₁₀N₂O₂ |

| System | Triclinic |

| Space Group | P -1 |

| a (Å) | 7.1422 |

| b (Å) | 7.4564 |

| c (Å) | 17.044 |

| α (°) | 81.43 |

| β (°) | 89.27 |

| γ (°) | 61.84 |

| Z | 4 |

Polymorphism

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. mdpi.com The existence of polymorphic forms is a significant phenomenon as different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. mdpi.com

The study of polymorphism in nitroanilines has revealed unexpected structural diversity. For example, 2-methyl-6-nitroaniline (B18888) has been shown to exist in at least two polymorphic forms, with the resulting form being dependent on the crystallization solvent. soton.ac.uk This highlights that the solvent can play a major role in determining which polymorph is formed by influencing the crystallization process through solubility effects. soton.ac.uk The different polymorphs arise from competing intermolecular interactions, leading to various possible packing arrangements. mdpi.com Given these findings in closely related molecules, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions, though specific studies have not been reported.

Crystallographic Analysis and Solid State Research

X-ray Diffraction Studies of Crystal and Molecular Structure

X-ray diffraction studies have been instrumental in elucidating the crystal and molecular structure of 3,4-Dimethyl-2-nitroaniline. These investigations reveal that the compound crystallizes in the triclinic space group P-1. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined with high precision.

The asymmetric unit of this compound contains two independent molecules, a common feature in organic crystal structures that can provide valuable information on subtle conformational differences influenced by the local crystalline environment. The presence of multiple molecules in the asymmetric unit often leads to a more complex network of intermolecular interactions.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1422 |

| b (Å) | 7.4564 |

| c (Å) | 17.044 |

| α (°) | 81.43 |

| β (°) | 89.27 |

| γ (°) | 61.84 |

| Z | 4 |

Conformational Analysis in the Crystalline State

In the crystalline state, the conformation of the this compound molecule is primarily dictated by the spatial arrangement of the amino (-NH2), nitro (-NO2), and methyl (-CH3) groups attached to the benzene (B151609) ring. The planarity of the aniline (B41778) ring is a key feature, though slight deviations can occur due to the steric and electronic effects of the substituents.

Influence of Substituents on Molecular Conformation and Ring Geometry

The presence of two methyl groups and a nitro group, in addition to the amino group, on the benzene ring significantly influences the molecular conformation and the geometry of the aromatic ring itself. The electronic nature of these substituents—the electron-donating amino and methyl groups and the electron-withdrawing nitro group—creates a complex interplay of electronic effects that can alter bond lengths and angles within the benzene ring.

The substitution pattern in this compound leads to steric crowding, which can force substituents to adopt non-planar conformations to minimize repulsive interactions. For instance, the ortho-nitro group is likely to be twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl and amino groups. This twisting can, in turn, affect the degree of electronic communication between the nitro group and the aromatic system.

Furthermore, the substitution can induce distortions in the benzene ring, causing it to deviate from a perfect hexagonal geometry. Bond lengths may vary depending on the electronic character of the adjacent substituents. For example, the C-N bond to the nitro group may be shortened due to resonance effects, while bonds adjacent to the bulky methyl groups might be slightly elongated.

Structural Evidence Regarding Through-Resonance and Charge Transfer

The molecular structure of this compound provides evidence for the existence of through-resonance and intramolecular charge transfer, phenomena common in molecules containing both electron-donating and electron-withdrawing groups attached to a conjugated system. The amino group acts as a strong electron donor (a +R group), while the nitro group is a powerful electron acceptor (a -R group).

This "push-pull" electronic arrangement facilitates the delocalization of electron density from the amino group, through the aromatic ring, to the nitro group. This intramolecular charge transfer is often associated with a contribution from a quinonoid-like resonance structure, where there is a degree of double bond character between the ring and the amino nitrogen, and a negative charge is localized on the oxygen atoms of the nitro group.

Advanced Applications and Materials Science Perspectives

Functional Materials and Optoelectronic Properties

The arrangement of electron-donating and accepting groups in 3,4-dimethyl-2-nitroaniline gives rise to a molecular dipole moment and influences its intermolecular interactions, which are key to its potential use in functional materials.

Organic molecules with donor-π-acceptor (D-π-A) frameworks are foundational to the development of nonlinear optical (NLO) materials. researchgate.net These materials can alter the properties of light passing through them and are crucial for applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is related to its first hyperpolarizability (β).

Theoretical studies on a series of substituted anilines and N,N-dimethylanilines have shown that modifications to the donor and acceptor groups, as well as the conjugation length, significantly impact the NLO properties. bath.ac.uk In the case of this compound, the amino group acts as an electron donor, the nitro group as an electron acceptor, and the benzene (B151609) ring as the π-conjugated bridge. The methyl groups also contribute to the electron-donating strength of the system.

Computational studies using methods like second-order Møller-Plesset perturbation theory (MP2) can predict the first-order hyperpolarizability of such molecules. bath.ac.uk The strategic placement of substituents is crucial; for instance, increasing the donor strength (e.g., from NH₂ to N(CH₃)₂) and acceptor strength can enhance the first-order hyperpolarizability. bath.ac.uk While specific experimental data for this compound is not extensively available, theoretical models provide a framework for understanding its potential NLO activity.

Table 1: Factors Influencing First-Order Hyperpolarizability in Substituted Anilines

| Molecular Modification | Effect on First-Order Hyperpolarizability (β) |

|---|---|

| Increased Donor Strength (e.g., NH₂ to N(CH₃)₂) | Increase |

| Increased Acceptor Strength (e.g., CN, CHO to NO₂) | Increase |

| Extended Conjugation Length | Increase |

| Introduction of Additional Substituents (e.g., CH₃, OCH₃) | Varies depending on position and nature |

Source: Based on theoretical investigations of substituted anilines and N,N-dimethylanilines. bath.ac.uk

Research into organic molecular crystals has revealed that certain structures can exhibit remarkable mechanical properties like piezoelectricity and superelasticity. Piezoelectric materials generate an electric charge in response to applied mechanical stress. While there is a lack of specific research on the piezoelectric and superelastic properties of this compound, studies on related isomers such as meta-nitroaniline (m-NA) provide insight into the potential of this class of compounds. First-principles density functional perturbation theory (DFPT) has been used to investigate the piezoelectric and elastic properties of m-NA, revealing significant piezoelectric coefficients. researchgate.net The molecular arrangement and intermolecular interactions within the crystal lattice are critical for these properties.

The electronic structure of this compound suggests its potential, with suitable chemical modification, for use in organic electronics. The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices depends on the ability of the organic material to transport charge carriers, a property influenced by molecular packing and electronic coupling between adjacent molecules in the solid state.

While specific studies on the semiconducting or fluorescent properties of this compound are limited, the broader class of nitroanilines has been investigated for these applications. The presence of donor and acceptor groups can facilitate intramolecular charge transfer (ICT), a process that is often associated with fluorescence. The efficiency and wavelength of fluorescence are highly dependent on the specific molecular structure and the surrounding environment.

Role in Dye and Pigment Chemistry

Nitroanilines are important intermediates in the synthesis of a wide range of colorants. ftstjournal.comijirset.commdpi.commodishproject.comresearchgate.netajchem-a.comamoghchemicals.injchemrev.comatbuftejoste.com.ngresearchgate.netbritannica.comresearchgate.net The presence of the amino group, which can be readily diazotized, and the influence of the nitro and methyl groups on the electronic properties of the aromatic ring make this compound a versatile precursor for dyes and pigments.

A chromophore is the part of a molecule responsible for its color. In this compound, the entire molecule can be considered a chromophore due to the conjugated system of the benzene ring and the attached amino and nitro groups. The color of a dye is determined by the wavelengths of light it absorbs, which in turn is governed by the energy difference between the molecule's electronic ground state and excited states.

The structure of this compound allows for the tuning of its color properties. The amino group (an auxochrome) enhances the color-imparting ability of the chromophore. The positions of the methyl and nitro groups influence the electron density distribution in the aromatic ring, thereby affecting the absorption spectrum. This relationship between structure and property is fundamental in the design of new colorants with specific hues and performance characteristics. The prototypical D-π-A chromophore, para-nitroaniline, serves as a basic model for understanding these relationships. researchgate.net

This compound can serve as a starting material for the synthesis of various classes of dyes, particularly azo dyes and disperse dyes.

Azo Dyes: The synthesis of most azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. modishproject.comjchemrev.comatbuftejoste.com.ngunb.ca The amino group of this compound can be converted into a diazonium salt, which can then react with various aromatic compounds like phenols or other anilines to form azo dyes. jchemrev.com The resulting dyes would have the characteristic -N=N- linkage, and their color would depend on the specific coupling component used.

Disperse Dyes: Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers such as polyester. ftstjournal.commdpi.comamoghchemicals.in Nitroaniline derivatives are commonly used as precursors for disperse dyes. The synthesis often involves diazotization of the nitroaniline and coupling with a hydrophobic coupling component. The resulting disperse dye is then applied to the fabric from a fine aqueous dispersion.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| meta-nitroaniline |

Synthetic Utility in Specialized Chemical Industries

Intermediate for Agrochemicals

This compound and its precursors, particularly 3,4-dimethylaniline (B50824) (also known as 3,4-xylidine), are significant intermediates in the synthesis of certain agrochemicals, most notably dinitroaniline herbicides. These herbicides are a class of selective, soil-applied herbicides used to control most annual grasses and certain broadleaf weeds in a variety of crops.

The primary agrochemical application of 3,4-dimethylaniline derivatives is in the production of pendimethalin, a widely used dinitroaniline herbicide. The synthesis of pendimethalin involves a multi-step process where 3,4-dimethylaniline is a key starting material. One common synthetic route involves the reaction of 3,4-xylidine with diethyl ketone, followed by reduction to form N-(1-ethylpropyl)-3,4-dimethylaniline quickcompany.in. This intermediate is then subjected to nitration to yield pendimethalin quickcompany.ingoogle.comdissertationtopic.netgoogle.com.

The nitration of N-(1-ethylpropyl)-3,4-dimethylaniline is a critical step that introduces two nitro groups onto the benzene ring, resulting in the final herbicidally active molecule, N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (pendimethalin) google.comwikipedia.org. The reaction conditions for this nitration, such as the concentration of nitric acid, reaction temperature, and time, are carefully controlled to optimize the yield and purity of the final product dissertationtopic.net.

A challenge in this synthesis is the potential formation of N-nitroso impurities, such as 2,6-dinitro-N-nitroso-N-(1-ethylpropyl)-3,4-dimethylaniline. These impurities can be addressed through a denitrosation step, often involving treatment with sulfamic acid and hydrochloric acid, to convert the nitroso compound to the desired dinitroaniline prepchem.com.

The following table summarizes the key compounds involved in a common synthetic pathway to pendimethalin starting from 3,4-dimethylaniline:

| Compound Name | Role in Synthesis |

| 3,4-Dimethylaniline (3,4-Xylidine) | Starting Material |

| Diethyl Ketone | Reactant |

| N-(1-Ethylpropyl)-3,4-dimethylaniline | Intermediate |

| Nitric Acid | Nitrating Agent |

| N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (Pendimethalin) | Final Product (Herbicide) |

| 2,6-dinitro-N-nitroso-N-(1-ethylpropyl)-3,4-dimethylaniline | Impurity/Byproduct |

Polymer and Rubber Chemical Precursors

While dimethylaniline derivatives, in a broader sense, have applications in materials science, for instance, N,N-dimethylaniline can act as a promoter in the curing of polyester and vinyl ester resins, specific applications for this compound in the polymer and rubber industries are not well-documented in publicly available scientific literature. Extensive searches for its use as a monomer in polymerization reactions or as an additive or precursor in rubber vulcanization have not yielded specific research or industrial applications. Therefore, its role as a direct precursor for commercially significant polymers or rubber chemicals is not established.

Future Research Directions and Emerging Methodologies

Novel Synthetic Strategies for Nitroaniline Derivatives

While traditional methods for the synthesis of nitroanilines are well-established, future research is geared towards the development of more efficient, selective, and sustainable synthetic routes. For 3,4-Dimethyl-2-nitroaniline, adapting and optimizing novel strategies will be crucial for advancing its study and application.

One promising avenue is the use of continuous flow reactors . This technology offers significant advantages over conventional batch processes, including enhanced heat and mass transfer, improved reaction control, and greater safety, particularly for nitration reactions which are often highly exothermic. A method for synthesizing 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor has been reported, which suggests the feasibility of adapting this approach for this compound. google.com Such a strategy could lead to higher yields, reduced side-product formation, and a more environmentally friendly production process. google.com

Furthermore, the development of innovative catalytic systems is a key area of research. While palladium-catalyzed C-N cross-coupling reactions are powerful tools for aniline (B41778) synthesis, exploring more sustainable and cost-effective catalysts is a priority. researchgate.net Research into metal-free catalytic systems, for instance, using graphene oxide or reduced graphene oxide to catalyze the reduction of nitroanilines, presents a greener alternative. researchgate.net Additionally, Ullmann-type C-N coupling reactions using more benign catalysts could be explored for the synthesis of this compound and its derivatives. chemicalbook.com

Another area of interest is the electrophilic activation of nitroalkanes for the synthesis of complex nitrogen-containing heterocycles. mdpi.com While not a direct synthesis of this compound itself, this methodology could be adapted to use substituted nitroanilines as building blocks for novel heterocyclic structures with potential applications in medicinal chemistry.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A deep understanding of the molecular structure and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. The integration of advanced spectroscopic techniques with high-level computational methods provides a powerful toolkit for gaining these mechanistic insights.

A detailed study on 4,5-Dimethyl-2-nitroaniline (B181755) (an alternative nomenclature for this compound) has already demonstrated the power of this combined approach. rasayanjournal.co.in Experimental Fourier-transform infrared (FT-IR) and laser Raman spectra have been recorded and analyzed. rasayanjournal.co.in These experimental data were complemented by computational studies using Hartree-Fock (HF) and Density Functional Theory (DFT) methods with 6-31+G(d,p) and 6-311++G(d,p) basis sets to perform geometry optimization and vibrational spectral analysis. rasayanjournal.co.in

This research has provided valuable data on the structural parameters (bond lengths and angles) and vibrational frequencies of the molecule. rasayanjournal.co.in The computational approaches also yielded important thermodynamic parameters such as entropy, enthalpy, and specific heat. rasayanjournal.co.in

Future work in this area could involve more advanced computational techniques to explore the excited-state properties of this compound. Time-dependent DFT (TD-DFT) calculations can be employed to predict electronic absorption spectra and shed light on the nature of its electronic transitions. This is particularly relevant for understanding its potential in optical applications. Furthermore, computational modeling can be used to investigate intermolecular interactions in the solid state, which is crucial for understanding its crystal packing and its influence on bulk material properties.

The table below summarizes some of the computed structural parameters for 4,5-Dimethyl-2-nitroaniline from the aforementioned study. rasayanjournal.co.in

| Parameter | HF/6-31+G(d,p) | HF/6-311++G(d,p) | B3LYP/6-31+G(d,p) |

| C1-C2 Bond Length (Å) | 1.391 | 1.392 | 1.405 |

| C2-C3 Bond Length (Å) | 1.406 | 1.407 | 1.421 |

| C3-C4 Bond Length (Å) | 1.385 | 1.386 | 1.398 |

| C4-C5 Bond Length (Å) | 1.392 | 1.393 | 1.406 |

| C5-C6 Bond Length (Å) | 1.388 | 1.389 | 1.401 |

| C1-C6 Bond Length (Å) | 1.393 | 1.394 | 1.407 |

| N-O Bond Length (Å) (avg) | 1.201 | 1.201 | 1.232 |

| C-N (amino) Bond Length (Å) | 1.392 | 1.392 | 1.391 |

| C-N (nitro) Bond Length (Å) | 1.468 | 1.468 | 1.461 |

| C1-C2-C3 Bond Angle (°) | 118.9 | 118.9 | 118.8 |

| C2-C3-C4 Bond Angle (°) | 121.3 | 121.3 | 121.4 |

| O-N-O Bond Angle (°) | 124.3 | 124.3 | 124.5 |

Data sourced from "COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE" rasayanjournal.co.in

Exploration of New Material Applications

The unique electronic structure of nitroanilines, characterized by an electron-donating amino group and an electron-withdrawing nitro group, makes them promising candidates for various material applications. Future research should focus on exploring the potential of this compound in emerging technologies.

One of the most promising areas is in the field of nonlinear optics (NLO) . Organic molecules with large second-order NLO responses are in high demand for applications in optical communications and data storage. jhuapl.eduresearchgate.net The charge-transfer character inherent in nitroaniline derivatives is a key contributor to their NLO properties. dtic.mil While extensive research has been conducted on compounds like N,N-dimethyl-4-nitroaniline, the specific NLO properties of this compound remain largely unexplored. researchgate.net Future studies should involve the experimental determination of its hyperpolarizability and the investigation of how its molecular structure and crystal packing influence its bulk NLO response.

Green Chemistry Principles in Nitroaniline Synthesis

The chemical industry is increasingly moving towards more sustainable and environmentally friendly processes. Applying the principles of green chemistry to the synthesis of this compound is a critical future research direction.

A key focus should be on the reduction or elimination of hazardous reagents and solvents. Traditional nitration reactions often use strong acids, leading to significant waste and safety concerns. magritek.com Novel synthetic methods that avoid the use of strong acids are highly desirable. google.com For example, a method for the synthesis of substituted o-nitroanilines using a nitrite (B80452) salt and an oxidizing agent under milder conditions has been proposed. google.com

The use of greener solvents is another important aspect. Research into photocatalytic methods for the reduction of nitroaromatics to anilines in aqueous media using catalysts like phosphorus-doped titanium dioxide offers a promising green alternative to traditional reduction methods that often use heavy metals. kau.edu.sa The development of solvent-free reaction conditions is an even more ambitious goal.

Furthermore, improving the atom economy of synthetic routes is a central tenet of green chemistry. This involves designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Continuous flow synthesis, as mentioned earlier, can contribute to improved atom economy by allowing for precise control over stoichiometry and reducing the need for excess reagents.

By embracing these future research directions and emerging methodologies, the scientific community can further elucidate the fundamental properties of this compound and pave the way for its use in a new generation of advanced materials and sustainable chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |